molecular formula C18H14BrNO3S2 B375836 5-[(4-bromobenzoyl)amino]-4-(ethoxycarbonyl)-2',3-bithiophene CAS No. 325822-47-7

5-[(4-bromobenzoyl)amino]-4-(ethoxycarbonyl)-2',3-bithiophene

Cat. No.: B375836
CAS No.: 325822-47-7
M. Wt: 436.3g/mol
InChI Key: MPDFEBGUTDPTCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-bromobenzoyl)amino]-4-(ethoxycarbonyl)-2',3-bithiophene is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a bromobenzoyl group, an ethyl ester group, and a thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-bromobenzoyl)amino]-4-(ethoxycarbonyl)-2',3-bithiophene typically involves multi-step organic reactions. One common method includes the acylation of thiophene derivatives with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to esterification with ethyl alcohol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(4-bromobenzoyl)amino]-4-(ethoxycarbonyl)-2',3-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-bromobenzoyl)amino]-4-(ethoxycarbonyl)-2',3-bithiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-bromobenzoyl)amino]-4-(ethoxycarbonyl)-2',3-bithiophene involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-bromobenzoyl)amino]-4-(ethoxycarbonyl)-2',3-bithiophene is unique due to the presence of both a bromobenzoyl group and a thiophene ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

325822-47-7

Molecular Formula

C18H14BrNO3S2

Molecular Weight

436.3g/mol

IUPAC Name

ethyl 2-[(4-bromobenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C18H14BrNO3S2/c1-2-23-18(22)15-13(14-4-3-9-24-14)10-25-17(15)20-16(21)11-5-7-12(19)8-6-11/h3-10H,2H2,1H3,(H,20,21)

InChI Key

MPDFEBGUTDPTCY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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